1-(2,4-difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Overview
Description
1-(2,4-Difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is an intriguing chemical compound characterized by a complex molecular structure. This compound falls into the pyrazole class of organic chemicals, known for their diverse applications in medicinal chemistry and material science. Its unique combination of phenyl, thienyl, and pyrazole moieties grants it distinct chemical properties and potential utility in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized through multi-step organic synthesis. A common approach involves the condensation of corresponding hydrazine derivatives with α,β-unsaturated ketones. The reaction typically proceeds under mild conditions, utilizing catalysts such as acids or bases to promote cyclization. The choice of solvents, temperatures, and reactant concentrations can significantly influence yield and selectivity.
Industrial Production Methods: While industrial production methods are often proprietary and vary, common strategies may involve batch or continuous-flow reactors, optimized for scalability. High-throughput screening techniques and automation can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, ensure the compound meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole undergoes various chemical transformations, including:
Oxidation: Potentially converting it into more reactive intermediates.
Reduction: Modifying its electronic structure.
Substitution: Introducing diverse functional groups to the core structure.
Common Reagents and Conditions: Reagents such as peroxides, transition metal catalysts, and strong acids/bases are frequently employed. Conditions such as ambient to elevated temperatures, solvent choices, and pH adjustments are optimized based on the desired reaction pathway.
Major Products Formed: Reaction outcomes can range from simple substituted derivatives to more complex polycyclic compounds. The nature of substituents and reaction conditions largely dictate the specificity and yield of these products.
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has gained attention in several research domains:
Chemistry: As a building block for more complex molecules, aiding in synthetic methodologies.
Biology: Probed for its potential bioactivity, including enzyme inhibition or receptor modulation.
Medicine: Explored for therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
Compared to other pyrazole derivatives, 1-(2,4-difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole stands out due to:
Structural Uniqueness: The distinct arrangement of fluorine and methoxy groups.
Functional Diversity: Enhanced chemical reactivity and potential biological activities.
Comparison with Similar Compounds
1-Phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: Lacking the difluorophenyl and dimethoxyphenyl groups.
4-(2-Methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: Differing in substitution patterns.
By dissecting its properties and applications, 1-(2,4-difluorophenyl)-4-(2,3-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole offers a wealth of possibilities for scientific exploration and innovation. Its multifaceted nature makes it a compelling subject for ongoing research.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2S/c1-26-18-6-3-5-14(21(18)27-2)15-12-25(17-9-8-13(22)11-16(17)23)24-20(15)19-7-4-10-28-19/h3-11,15H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVZFKUZRZTKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CN(N=C2C3=CC=CS3)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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